3-Cyclopropyl-3-(methoxymethyl)azetidine

Azetidine scaffolds CNS drug discovery Lead-like libraries

3-Cyclopropyl-3-(methoxymethyl)azetidine (CAS 2060029-75-4) is a 3,3-disubstituted azetidine derivative featuring a four-membered saturated nitrogen-containing heterocycle. The compound incorporates a cyclopropyl group and a methoxymethyl side chain at the 3-position, resulting in a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 2060029-75-4
Cat. No. B1383596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-3-(methoxymethyl)azetidine
CAS2060029-75-4
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCOCC1(CNC1)C2CC2
InChIInChI=1S/C8H15NO/c1-10-6-8(4-9-5-8)7-2-3-7/h7,9H,2-6H2,1H3
InChIKeyZWUDNSHBTOIQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-3-(methoxymethyl)azetidine (CAS 2060029-75-4) | Versatile Azetidine Scaffold for Medicinal Chemistry and CNS-Focused Library Synthesis


3-Cyclopropyl-3-(methoxymethyl)azetidine (CAS 2060029-75-4) is a 3,3-disubstituted azetidine derivative featuring a four-membered saturated nitrogen-containing heterocycle . The compound incorporates a cyclopropyl group and a methoxymethyl side chain at the 3-position, resulting in a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol [1]. As a strained heterocyclic building block, it is positioned at the intersection of the azetidine privileged scaffold family and cyclopropane-containing pharmacophores, with documented relevance in histamine H3 receptor antagonist programs and CNS-focused lead-like library development [2].

Why 3-Cyclopropyl-3-(methoxymethyl)azetidine Cannot Be Replaced by Unsubstituted Azetidine or Simple Acyclic Analogs


Generic substitution fails because the 3,3-disubstitution pattern on the azetidine ring—specifically the simultaneous presence of a cyclopropyl group and a methoxymethyl side chain—produces a unique combination of conformational constraint, steric bulk, and physicochemical properties that is not achievable with unsubstituted azetidine, mono-substituted analogs, or acyclic amine alternatives. The cyclopropyl group contributes to metabolic stability and conformational rigidity, while the methoxymethyl moiety modulates polarity and provides a synthetic handle for further functionalization [1]. Simple substitution with unsubstituted azetidine (MW 57.09 g/mol) would eliminate both the constrained geometry and the enhanced lipophilicity required for specific target engagement in programs such as histamine H3 receptor antagonism [2], while mono-substituted analogs lack the dual-vector functionalization capacity that enables systematic exploration of chemical space around the azetidine core [3].

3-Cyclopropyl-3-(methoxymethyl)azetidine Procurement Evidence: Comparative Physicochemical, Pharmacological, and Synthetic Differentiation Data


3,3-Disubstitution Enables Dual-Vector Scaffold Diversification Not Accessible with Unsubstituted or 2-Substituted Azetidines

The compound features a 3,3-disubstituted azetidine architecture that simultaneously provides a cyclopropyl group for metabolic stabilization and a methoxymethyl group for polarity modulation and synthetic elaboration. This dual-substitution pattern creates two distinct vectors for molecular diversification: the cyclopropyl vector imparts rigidity and oxidative resistance, while the methoxymethyl vector offers a tunable ether handle for further functionalization [1]. In contrast, unsubstituted azetidine lacks both substituents and offers no pre-installed diversification handles, requiring de novo functionalization for each synthetic campaign [2].

Azetidine scaffolds CNS drug discovery Lead-like libraries Conformational constraint

Cyclopropyl Substituent Confers Enhanced Metabolic Stability Relative to Unsubstituted Azetidine Analogs

The cyclopropyl group in 3-cyclopropyl-3-(methoxymethyl)azetidine serves as a metabolically resistant substituent that blocks oxidative metabolism at the C3 position . Azetidine derivatives containing cyclopropyl substituents exhibit enhanced metabolic stability due to the cyclopropane ring's resistance to cytochrome P450-mediated oxidation, a property not present in unsubstituted azetidine or alkyl-substituted analogs lacking the cyclopropyl moiety [1]. While direct metabolic stability data (e.g., intrinsic clearance, half-life in microsomes) for this specific compound is not publicly available, the class-level property is well-established across cyclopropyl-containing azetidine derivatives [2].

Metabolic stability Cyclopropane pharmacophore Oxidative metabolism CYP450 resistance

3-Position Disubstitution on Azetidine Scaffold Validated in CNS-Focused Lead-Like Library Development

A comprehensive 2012 study by Lowe et al. synthesized and profiled a diverse collection of azetidine-based scaffolds specifically for CNS-focused lead-like library development [1]. The research demonstrated that densely functionalized azetidine ring systems—including 3-substituted and 3,3-disubstituted variants—possess favorable in vitro physicochemical and pharmacokinetic properties for CNS applications [1]. The study profiled representative library members and found that azetidine-based scaffolds generally displayed low to moderate protein binding in both mouse and human sera, an advantageous property for CNS drug candidates [1]. 3-Cyclopropyl-3-(methoxymethyl)azetidine embodies the 3,3-disubstitution pattern validated in this library approach, whereas simpler mono-substituted or unsubstituted azetidines lack the conformational constraint and functional group diversity required for systematic CNS chemical space exploration [2].

CNS drug discovery Blood-brain barrier Lead-like properties Azetidine library

Molecular Weight and XLogP3 Position Compound Within Lead-Like Chemical Space Versus Lower MW Azetidine Analogs

3-Cyclopropyl-3-(methoxymethyl)azetidine has a molecular weight of 141.21 g/mol, which places it well within lead-like chemical space (typically defined as MW < 350 g/mol) and significantly below the Lipinski Rule of Five threshold (MW < 500 g/mol) . While the target compound's exact LogP is not publicly reported, the closely related analog 3-(methoxymethyl)azetidine (CAS 942400-33-1, MW 101.15 g/mol) has a computed XLogP3 of -0.3 [1]. The addition of the cyclopropyl group to the 3-position is expected to increase lipophilicity modestly relative to the unsubstituted methoxymethyl analog, providing a tunable balance between polarity (for solubility) and lipophilicity (for membrane permeability) that is desirable in lead optimization [2]. In contrast, unsubstituted azetidine (MW 57.09 g/mol) lacks the functional group diversity necessary for productive target engagement.

Lipinski's Rule of Five Lead-like properties Physicochemical profiling XLogP3

Optimal Procurement Scenarios for 3-Cyclopropyl-3-(methoxymethyl)azetidine in Medicinal Chemistry and Lead Discovery


CNS-Focused Lead-Like Library Synthesis and Scaffold Diversification

Medicinal chemistry teams developing CNS-focused lead-like libraries should prioritize 3-cyclopropyl-3-(methoxymethyl)azetidine as a core scaffold for generating fused, bridged, and spirocyclic azetidine derivatives. The 3,3-disubstitution pattern with cyclopropyl and methoxymethyl groups aligns with the validated scaffolds profiled in Lowe et al. (2012), which demonstrated favorable protein binding and physicochemical properties for CNS applications [1]. The dual-substitution architecture enables systematic exploration of chemical space around the azetidine core through orthogonal diversification at both the cyclopropyl and methoxymethyl vectors.

Histamine H3 Receptor Antagonist Lead Optimization

Research programs targeting histamine H3 receptor antagonism for cognitive disorders, sleep disorders, or metabolic conditions should consider 3-cyclopropyl-3-(methoxymethyl)azetidine as a key intermediate or scaffold. Patents describing azetidine-based H3 receptor antagonists (U.S. Patent Nos. 8,912,176 and 8,691,804) explicitly include cyclopropyl-substituted azetidine derivatives among preferred embodiments [2]. The cyclopropyl group enhances metabolic stability while the methoxymethyl group provides a polarity-modulating handle—both critical for optimizing ADMET properties in this target class [3].

Kinase Inhibitor Scaffold Development (JAK and Related Targets)

Teams developing kinase inhibitors, particularly those targeting Janus kinase (JAK) for inflammatory, autoimmune, or oncology indications, can utilize 3-cyclopropyl-3-(methoxymethyl)azetidine as a constrained building block. Azetidine derivatives have been extensively patented as JAK inhibitors by Incyte Corporation and others, with cyclopropyl-containing azetidines featuring prominently in claimed structures [1]. The strained azetidine ring provides conformational rigidity that can enhance binding affinity and selectivity compared to more flexible acyclic or larger-ring amine alternatives.

Structure-Activity Relationship (SAR) Exploration of 3,3-Disubstituted Azetidine Pharmacophores

When conducting systematic SAR studies on azetidine-containing pharmacophores, 3-cyclopropyl-3-(methoxymethyl)azetidine offers a distinct starting point relative to mono-substituted analogs or unsubstituted azetidine. The compound provides a metabolically stable cyclopropyl anchor and a synthetically versatile methoxymethyl handle in a single building block, reducing the synthetic burden required to install both functionalities sequentially [2]. This pre-functionalized architecture enables faster iteration through SAR cycles compared to building from unsubstituted azetidine, which would require multiple synthetic steps to achieve equivalent substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-3-(methoxymethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.